REACTION_CXSMILES
|
[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:3]>[Rh].CO>[ClH:1].[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]1)[CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-(2-ethoxyphenoxy)pyridine
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OC=2C=NC=CC2)C=CC=C1
|
Name
|
|
Quantity
|
21 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
2.1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
rinsing with methanol
|
Type
|
DISTILLATION
|
Details
|
The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.
|
Type
|
ADDITION
|
Details
|
ethyl acetate (2.3 L) was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
ADDITION
|
Details
|
was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L)
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
rinsing with ethyl acetate (0.70 L)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g)
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC1=C(OC2CNCCC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |